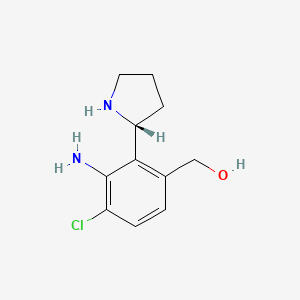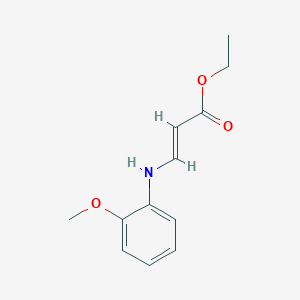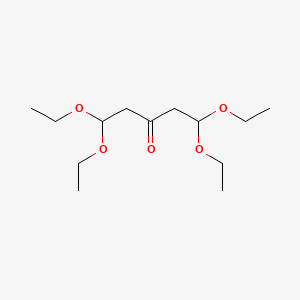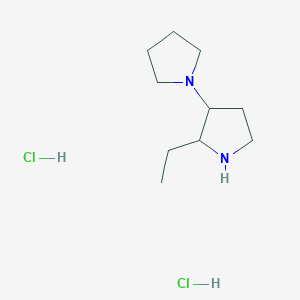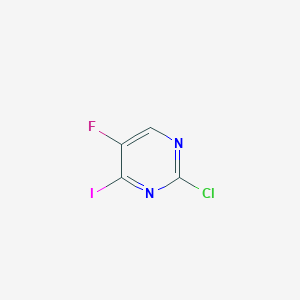
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromophenyl group attached to the naphthyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods
For industrial production, the Suzuki-Miyaura coupling reaction can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. Additionally, the use of microwave-assisted synthesis can further enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can be esterified to form esters, which can be further modified for various applications.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: For modifying the naphthyridine ring.
Alcohols: For esterification reactions
Major Products
Substituted Derivatives: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Resulting from oxidation or reduction reactions.
Scientific Research Applications
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: Another brominated aromatic compound with similar substitution patterns.
Naphthyridine Derivatives: Compounds with similar naphthyridine ring structures.
Pyrazoline Derivatives: Compounds with similar biological activities.
Uniqueness
2-(4-Bromophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to its specific combination of a bromophenyl group and a naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Properties
Molecular Formula |
C15H9BrN2O2 |
|---|---|
Molecular Weight |
329.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9BrN2O2/c16-10-3-1-9(2-4-10)13-7-12(15(19)20)11-5-6-17-8-14(11)18-13/h1-8H,(H,19,20) |
InChI Key |
MUZQCNHTMZGYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CN=C3)C(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
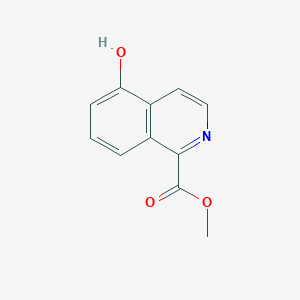

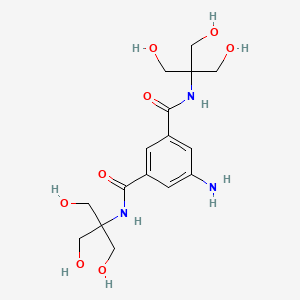
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B12961076.png)
